O-Acetyl-L-serine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

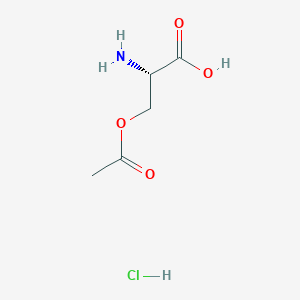

(2S)-3-acetyloxy-2-aminopropanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO4.ClH/c1-3(7)10-2-4(6)5(8)9;/h4H,2,6H2,1H3,(H,8,9);1H/t4-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGQOSZSPKMBSRW-WCCKRBBISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H](C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70659847 | |

| Record name | O-Acetyl-L-serine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70659847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66638-22-0 | |

| Record name | O-Acetyl-L-serine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70659847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

O-Acetyl-L-serine hydrochloride, also known as (S)-3-Acetoxy-2-aminopropanoic acid hydrochloride or O-ACETYL-L-SERINE HCL, primarily targets the enzyme O-acetyl-L-serine (thiol)lyase (OASTL) . This enzyme plays a crucial role in the biosynthesis of the amino acid cysteine in bacteria and plants.

Mode of Action

The compound acts as a substrate for OASTL. It is biosynthesized by the acetylation of serine by the enzyme serine transacetylase. The enzyme OASTL, using sulfide sources, then converts this ester into cysteine, releasing acetate.

Biochemical Pathways

This compound is involved in the biosynthesis of cysteine , a sulfur-containing amino acid. It is an intermediate in this process, which occurs in bacteria and plants. The compound is derived from serine and is converted into cysteine by OASTL.

Pharmacokinetics

It is known that the compound is used as a substrate for oastl in the biosynthesis of cysteine.

Biochemical Analysis

Biochemical Properties

O-Acetyl-L-serine hydrochloride plays a significant role in biochemical reactions. It is used as a substrate for the identification, differentiation, and characterization of O-acetyl-L-serine (thiol)lyase(s) (OASTL) involved in cysteine biosynthesis. The nature of these interactions involves the conversion of this ester into cysteine, releasing acetate.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by acting as a signaling molecule, leading to changes in transcript levels of a specific gene set irrespective of the sulfur status of the plant.

Molecular Mechanism

The molecular mechanism of action of this compound involves its role as an intermediate in the biosynthesis of cysteine. It is biosynthesized by acetylation of the serine by the enzyme serine transacetylase. This process leads to binding interactions with biomolecules, enzyme activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

It is known that it plays a crucial role in the biosynthesis of cysteine, influencing the function of cells and specific genes over time.

Biological Activity

O-Acetyl-L-serine hydrochloride (OAS) is a derivative of L-serine that plays a pivotal role in various biological processes, particularly in cysteine biosynthesis. This article explores the biological activity of OAS, highlighting its enzymatic functions, metabolic pathways, and implications in health and disease.

O-Acetyl-L-serine is synthesized from L-serine through the action of the enzyme L-serine-O-acetyltransferase (SAT), which utilizes acetyl-CoA as a substrate. The reaction can be summarized as follows:

This compound serves as a precursor for cysteine synthesis, which is essential for protein synthesis and various metabolic functions.

O-Acetylserine Sulfhydrylase (OASS)

One of the key enzymes involved in the utilization of OAS is O-acetylserine sulfhydrylase (OASS), which catalyzes the conversion of OAS and sulfide into cysteine. The activity of OASS has been studied extensively, revealing several important characteristics:

- Specific Activity : The enzyme exhibits a specific activity of 129 μmol of cysteine produced per minute per mg of enzyme.

- Kinetics : The Michaelis-Menten constant () for sulfide is approximately 500 μM, indicating a moderate affinity for this substrate.

- Cooperativity : OASS displays positive cooperativity with OAS, suggesting that binding of one substrate molecule enhances the binding of additional molecules .

Cysteine Biosynthesis

The primary biological role of O-acetyl-L-serine is its function as an intermediate in cysteine biosynthesis. Cysteine is crucial for:

- Protein Structure : It contributes to the formation of disulfide bonds in proteins.

- Antioxidant Defense : Cysteine is a precursor for glutathione, a major antioxidant in cells.

- Metabolic Regulation : Levels of cysteine can influence various metabolic pathways, including those involved in oxidative stress response and detoxification .

Transgenic Studies in Plants

Research involving transgenic plants has demonstrated the importance of SAT and OASS in regulating cysteine levels. For instance:

- Tobacco Plants : Overexpression of SAT in tobacco resulted in increased cysteine and glutathione content, confirming its role as a limiting factor in cysteine biosynthesis .

- Potato Studies : Similar findings were observed when SAT was overexpressed in potato plants, leading to enhanced sulfur assimilation and increased levels of cysteine .

Human Cell Models

Recent studies have shown that human cells can also produce OAS through the expression of DcsE (a variant of SAT):

- Fluorescence Microscopy : A549 human pulmonary cells expressing DcsE demonstrated successful conversion of L-serine to OAS, indicating potential therapeutic applications in diseases such as tuberculosis where cysteine metabolism may be disrupted .

Implications in Health and Disease

The biological activity of O-acetyl-L-serine has implications for various health conditions:

- Neurological Disorders : Altered levels of serine and its derivatives have been associated with psychiatric disorders and neurological abnormalities. This highlights the importance of serine metabolism in brain function and development .

- Cancer Metabolism : Cysteine's role as an antioxidant suggests that dysregulation in its synthesis could influence cancer progression and response to therapy .

Scientific Research Applications

Biochemical Research

Amino Acid Supplementation

O-Acetyl-L-serine hydrochloride serves as a precursor for cysteine synthesis, making it valuable in dietary supplements aimed at enhancing amino acid profiles. This is particularly beneficial for athletes and individuals seeking muscle recovery, as adequate cysteine levels are crucial for protein synthesis and antioxidant defense mechanisms .

Neuroscience Research

In neuroscience, this compound is utilized to study neurotransmitter synthesis and regulation. Research indicates its potential role in therapeutic approaches for neurological disorders by influencing the levels of neurotransmitters such as glutamate and gamma-aminobutyric acid (GABA) .

Pharmaceutical Development

This compound plays a significant role in drug formulation, particularly in developing medications that target metabolic pathways. Its application extends to conditions like metabolic syndrome, where it aids in creating treatments that can regulate metabolic functions .

Biotechnology Applications

In biotechnology, this compound is employed in various processes, including:

- Enzyme Production : It enhances the yield and efficiency of recombinant protein production in microbial systems, improving biotechnological processes .

- Cell Culture Media : This compound is incorporated into cell culture media to support the growth of various cell lines. It ensures optimal conditions for research in cellular biology and tissue engineering .

Case Study 1: Cysteine Biosynthesis

A study on Methanosarcina thermophila demonstrated the purification and characterization of O-acetylserine sulfhydrylase (OASS), which utilizes this compound as a substrate to catalyze the formation of cysteine from sulfide. This research provided insights into sulfur fixation mechanisms in archaea, highlighting the compound's significance in understanding cysteine biosynthesis pathways .

Case Study 2: Plant Physiology

Research involving Chlorella sorokiniana examined the effects of sulfur nutritional status on cysteine and O-acetyl-L-serine levels. The study found that the removal of sulfate from the culture medium led to increased concentrations of these compounds, indicating their role in plant metabolism under varying nutrient conditions .

Summary Table of Applications

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Biochemical Research | Amino Acid Supplementation | Enhances muscle recovery through cysteine synthesis |

| Neuroscience Research | Neurotransmitter Regulation | Potential therapeutic implications for neurological disorders |

| Pharmaceutical Development | Drug Formulation | Targets metabolic pathways for treating metabolic syndrome |

| Biotechnology Applications | Enzyme Production & Cell Culture Media | Improves yield in recombinant protein production |

Preparation Methods

Strain Selection and Genetic Engineering

Microbial fermentation leverages engineered strains of Escherichia coli or Corynebacterium glutamicum to overproduce O-acetyl-L-serine (OAS) via deregulated serine acetylation pathways. The CN1370836A patent describes a strain derived from wild-type microorganisms, modified to enhance serine acetyltransferase (SAT) activity while suppressing feedback inhibition. Similarly, EP0858510B1 highlights the use of feedback-resistant SAT enzymes encoded by the cysE gene, enabling continuous OAS production despite elevated intracellular cysteine levels. These strains are cultivated in media containing glucose, ammonium sulfate, and trace elements, with tetracycline (25 mg/L) often added for plasmid maintenance in recombinant systems.

Fermentation Media and Process Parameters

Fermentation media typically include carbon sources (e.g., 15 g/L glucose), nitrogen sources ((NH₄)₂SO₄ at 5 g/L), and phosphate buffers (KH₂PO₄/K₂HPO₄ at 3–12 g/L). Trace element solutions supply molybdenum, boron, and zinc, critical for enzyme cofactors. The CN1370836A protocol specifies a fed-batch process where glucose is maintained at 0.5–10 g/L via continuous feeding, preventing catabolite repression. Key parameters include:

| Parameter | Value |

|---|---|

| Temperature | 30–32°C |

| pH | 6.0 (controlled with NH₃) |

| Aeration Rate | 1.5 vol/vol/min |

| Agitation Speed | 200–1200 rpm |

| Fermentation Duration | 28 hours |

Under these conditions, OAS accumulates to 9.0 g/L, alongside 4.2 g/L N-acetyl-L-serine (NAS) due to non-enzymatic O-to-N acyl migration.

Harvesting and Preliminary Purification

Post-fermentation, cells are removed by centrifugation (10,000 × g, 20 min), and the supernatant is filtered (0.22 µm). NAS is separated via ion-exchange chromatography, exploiting its lower pKa (4.8 vs. OAS’s 3.2). The CN1370836A patent reports a 65% recovery rate for OAS after this step.

Chemical Synthesis Routes

Protective Group Strategy

Chemical synthesis avoids microbial byproducts but requires multi-step organic reactions. The method from PubMed 3111376 involves:

-

Amine Protection : L-serine’s α-amino group is shielded with tert-butyloxycarbonyl (tBoc) using di-tert-butyl dicarbonate in dimethylformamide (DMF).

-

Hydroxyl Acetylation : The free hydroxyl group is acetylated with acetyl chloride and triethylamine in acetonitrile, yielding tBoc-O-acetyl-L-serine.

-

Deprotection : Hydrogenolysis with 10% palladium on carbon in trifluoroacetic acid (TFA) removes the tBoc group, followed by HCl treatment to precipitate O-acetyl-L-serine hydrochloride.

Reaction Optimization

Key challenges include minimizing NAS formation during acetylation. Studies show that reaction temperatures below 0°C and anhydrous conditions reduce acyl migration to <5%. The overall yield after purification is 72–78%, with HPLC purity exceeding 98%.

Comparative Analysis of Methods

Yield and Scalability

Fermentation outperforms chemical synthesis in scalability, producing 9.0 g/L OAS in 28 hours. Chemical synthesis, while slower, achieves higher purity (98%) and is preferable for small-scale applications.

Industrial Applicability

Fermentation is favored for bulk production due to lower substrate costs and minimal organic waste. However, chemical synthesis remains critical for pharmaceutical-grade OAS, where trace microbial contaminants are unacceptable.

Purification and Stabilization

Chromatographic Techniques

Cation-exchange chromatography (e.g., SP Sepharose) separates OAS (eluting at 150 mM NaCl) from NAS (250 mM NaCl). Reverse-phase HPLC (C18 column, 0.1% TFA/ACN gradient) further purifies the compound to >99% purity.

Stabilization Against Degradation

OAS undergoes pH-dependent degradation to NAS (t₁/₂ = 60 min at pH 7.4). Storage at -20°C in 0.1 M HCl (pH 2.0) reduces degradation to <1% per month.

Analytical Characterization

Spectroscopic Methods

Q & A

Q. How can O-acetyl-L-serine hydrochloride be used as a substrate to evaluate cysteine synthase activity in sulfur metabolism studies?

O-Acetyl-L-serine (OAS) hydrochloride serves as a critical intermediate in cysteine biosynthesis. To assess cysteine synthase activity, prepare a reaction mixture containing OAS hydrochloride (1–10 mM, dissolved in Tris-HCl buffer, pH 8.0), sodium sulfide (as the sulfur donor), and purified cysteine synthase enzyme. Monitor the reaction kinetics via HPLC or spectrophotometric methods (e.g., Ellman’s reagent for free thiol quantification). Ensure enzyme activity is measured under saturating substrate conditions, and include negative controls without the enzyme or sulfur donor to validate specificity .

Q. What steps are critical for preparing stable this compound solutions in cell culture experiments?

To prevent hydrolysis or degradation:

- Use ultrapure water (18.2 MΩ·cm) or phosphate-buffered saline (PBS, pH 7.4) for dissolution.

- Prepare solutions fresh daily or store aliquots at –20°C for short-term use (≤1 week).

- Avoid repeated freeze-thaw cycles.

- Verify purity (>98%) via TLC or LC-MS before use, as impurities like free serine can confound metabolic assays .

Advanced Research Questions

Q. How can isotope-labeled this compound be employed to trace metabolic flux in microbial or plant systems?

Design pulse-chase experiments using [U-¹³C]- or [¹⁵N]-labeled OAS hydrochloride. Introduce the labeled compound into culture media or hydroponic systems, and track isotopic incorporation into downstream metabolites (e.g., cysteine, glutathione) via LC-MS or NMR. Optimize sampling intervals (e.g., 0, 15, 30, 60 minutes) to capture dynamic flux. Normalize data to internal standards (e.g., DSS for NMR) and use computational tools like INCA for flux balance analysis .

Q. What strategies mitigate co-elution challenges in chromatographic quantification of this compound in metabolomic studies?

Co-elution with structurally similar metabolites (e.g., acetylated amino acids) can be addressed by:

- Optimizing mobile phase gradients on reversed-phase columns (e.g., Chromolith® RP-18e) to enhance resolution.

- Employing tandem mass spectrometry (MS/MS) with multiple reaction monitoring (MRM) for selective detection.

- Validating method specificity using isotope dilution assays or enzymatic cleavage (e.g., treatment with O-acetylserine sulfhydrylase to confirm target identity) .

Q. How do pH and temperature variations affect the stability of this compound in enzymatic assays?

Conduct stability studies under varying conditions (pH 4–9, 4–37°C) and quantify degradation via LC-MS. For example:

| Condition | Degradation Rate (%/hour) | Half-life (hours) |

|---|---|---|

| pH 7.4, 25°C | 1.2 ± 0.3 | 57.8 |

| pH 5.0, 37°C | 8.5 ± 1.1 | 8.2 |

Use buffers with high buffering capacity (e.g., HEPES for pH 7–8) and pre-equilibrate reaction components to assay temperature .

Methodological Considerations

Q. What analytical techniques are recommended for quantifying this compound in complex biological matrices?

- HPLC-UV : Use a C18 column with a mobile phase of 0.1% trifluoroacetic acid (TFA) in water/acetonitrile (95:5, v/v) at 210 nm detection.

- LC-MS/MS : Employ a Q-TOF or triple quadrupole instrument in positive ion mode (m/z 184.1 → 126.0 for OAS hydrochloride).

- Enzymatic assays : Couple with cysteine synthase and measure sulfide consumption via methylene blue formation .

Q. How can contradictory data on this compound’s role in oxidative stress responses be reconciled?

Discrepancies may arise from species-specific metabolic networks or assay conditions. For example:

- In Arabidopsis, OAS accumulation correlates with glutathione depletion under cadmium stress.

- In E. coli, OAS enhances antioxidant enzyme expression.

Use systems biology approaches (e.g., transcriptomics, metabolomics) to contextualize findings and validate hypotheses via genetic knockouts (e.g., ΔcysK mutants) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.